N-[1-[4-(Trifluoromethoxy)phenyl]cyclopropyl]oxirane-2-carboxamide
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Overview
Description
N-[1-[4-(Trifluoromethoxy)phenyl]cyclopropyl]oxirane-2-carboxamide is a compound that features a trifluoromethoxy group, which is known for its significant impact on the pharmacological properties of molecules. The trifluoromethoxy group enhances the metabolic stability, lipophilicity, and bioavailability of the compound, making it a valuable component in pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[4-(Trifluoromethoxy)phenyl]cyclopropyl]oxirane-2-carboxamide typically involves multiple steps, starting with the preparation of the cyclopropyl ring and the introduction of the trifluoromethoxy group. Common synthetic routes include:
Cyclopropanation: Formation of the cyclopropyl ring through reactions such as the Simmons-Smith reaction.
Trifluoromethylation: Introduction of the trifluoromethoxy group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Epoxidation: Formation of the oxirane ring through reactions with peracids or other oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-[1-[4-(Trifluoromethoxy)phenyl]cyclopropyl]oxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include oxides, diols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[1-[4-(Trifluoromethoxy)phenyl]cyclopropyl]oxirane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of N-[1-[4-(Trifluoromethoxy)phenyl]cyclopropyl]oxirane-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances binding affinity to target proteins, while the oxirane ring can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid: Shares the trifluoromethoxy group and cyclopropyl ring but lacks the oxirane and carboxamide functionalities.
(1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride: Similar structure but with an amine group instead of the oxirane and carboxamide.
Uniqueness
N-[1-[4-(Trifluoromethoxy)phenyl]cyclopropyl]oxirane-2-carboxamide is unique due to the combination of the trifluoromethoxy group, cyclopropyl ring, oxirane ring, and carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[1-[4-(trifluoromethoxy)phenyl]cyclopropyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO3/c14-13(15,16)20-9-3-1-8(2-4-9)12(5-6-12)17-11(18)10-7-19-10/h1-4,10H,5-7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVVCISZFYLWCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)OC(F)(F)F)NC(=O)C3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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